molecular formula C15H23BrN2O2 B5023975 1-[2-[2-(4-Bromophenoxy)ethoxy]ethyl]-4-methylpiperazine

1-[2-[2-(4-Bromophenoxy)ethoxy]ethyl]-4-methylpiperazine

Cat. No.: B5023975
M. Wt: 343.26 g/mol
InChI Key: YHCOERLALIWNEP-UHFFFAOYSA-N
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Description

1-[2-[2-(4-Bromophenoxy)ethoxy]ethyl]-4-methylpiperazine is an organic compound with the molecular formula C14H21BrN2O2. It is a derivative of piperazine, a chemical structure commonly found in various pharmacologically active compounds. This compound is characterized by the presence of a bromophenoxy group, which imparts unique chemical properties.

Properties

IUPAC Name

1-[2-[2-(4-bromophenoxy)ethoxy]ethyl]-4-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BrN2O2/c1-17-6-8-18(9-7-17)10-11-19-12-13-20-15-4-2-14(16)3-5-15/h2-5H,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHCOERLALIWNEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCOCCOC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-[2-(4-Bromophenoxy)ethoxy]ethyl]-4-methylpiperazine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-[2-[2-(4-Bromophenoxy)ethoxy]ethyl]-4-methylpiperazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or alcohols.

Common Reagents and Conditions:

    Substitution: Sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Hydrogen peroxide in the presence of a catalyst can be used for oxidation.

    Reduction: Lithium aluminum hydride is commonly used for reduction reactions.

Major Products:

    Substitution: Formation of iodophenoxy derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

1-[2-[2-(4-Bromophenoxy)ethoxy]ethyl]-4-methylpiperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-[2-(4-Bromophenoxy)ethoxy]ethyl]-4-methylpiperazine involves its interaction with specific molecular targets. The bromophenoxy group allows the compound to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • N-{2-[2-(4-Bromophenoxy)ethoxy]ethyl}-1-butanamine
  • N-[2-(4-Bromophenoxy)ethyl]-N,N-diethylamine

Comparison: 1-[2-[2-(4-Bromophenoxy)ethoxy]ethyl]-4-methylpiperazine is unique due to its piperazine core, which imparts distinct pharmacological properties compared to other similar compounds. The presence of the bromophenoxy group also enhances its reactivity and binding affinity to certain targets.

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